N-(2-fluoro-4-methylphenyl)-2-methylbenzamide
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Overview
Description
N-(2-fluoro-4-methylphenyl)-2-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-methylphenyl)-2-methylbenzamide typically involves the reaction of 2-fluoro-4-methylaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding carboxylic acids.
Reduction: Reduction of the amide group can lead to the formation of amines.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
- Oxidation: Formation of 2-fluoro-4-methylbenzoic acid.
- Reduction: Formation of N-(2-fluoro-4-methylphenyl)-2-methylamine.
- Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-fluoro-4-methylphenyl)-2-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The molecular pathways involved typically include interactions with proteins or nucleic acids, leading to modulation of biological processes.
Comparison with Similar Compounds
- N-(2-fluoro-4-methylphenyl)acetamide
- 2-fluoro-4-methylphenol
- 2-fluoro-4-methylaniline
Comparison:
- N-(2-fluoro-4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group. It may exhibit different pharmacokinetic properties and biological activities.
- 2-fluoro-4-methylphenol: Lacks the benzamide moiety, making it less suitable for applications requiring amide functionality.
- 2-fluoro-4-methylaniline: Contains an amine group instead of an amide, leading to different reactivity and potential applications.
N-(2-fluoro-4-methylphenyl)-2-methylbenzamide stands out due to its unique combination of fluorine and methyl groups, which can enhance its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-7-8-14(13(16)9-10)17-15(18)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHHBHNZIXWSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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